molecular formula C25H28N2O7 B11524810 Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate

Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11524810
M. Wt: 468.5 g/mol
InChI Key: CWBFOZNZYALHJC-UHFFFAOYSA-N
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Description

Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with multiple functional groups, including hydroxyl, nitro, and phenylamino groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of functional groups:

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophiles such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its functional groups.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 6-hydroxy-6-methyl-2-(4-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate: Similar structure with a different position of the nitro group.

    Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(methylamino)cyclohex-3-ene-1,3-dicarboxylate: Similar structure with a different amine group.

Uniqueness

Diethyl 6-hydroxy-6-methyl-2-(3-nitrophenyl)-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate is unique due to its specific combination of functional groups and their positions on the cyclohexene ring. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

diethyl 4-anilino-6-hydroxy-6-methyl-2-(3-nitrophenyl)cyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C25H28N2O7/c1-4-33-23(28)21-19(26-17-11-7-6-8-12-17)15-25(3,30)22(24(29)34-5-2)20(21)16-10-9-13-18(14-16)27(31)32/h6-14,20,22,26,30H,4-5,15H2,1-3H3

InChI Key

CWBFOZNZYALHJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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